molecular formula C17H14FN3O B11110614 N'-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Cat. No.: B11110614
M. Wt: 295.31 g/mol
InChI Key: MADOWIHVMCLFJO-KEBDBYFISA-N
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Description

N'-[(E)-(4-Fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a hydrazone derivative synthesized by condensing 2-(1H-indol-3-yl)acetohydrazide with 4-fluorobenzaldehyde. This compound belongs to a class of indole-based hydrazides, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antitumor, and chemoprotective activities . Structural characterization of such compounds typically involves NMR (¹H and ¹³C), HRMS, and elemental analysis, as demonstrated in related derivatives .

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C17H14FN3O/c18-14-7-5-12(6-8-14)10-20-21-17(22)9-13-11-19-16-4-2-1-3-15(13)16/h1-8,10-11,19H,9H2,(H,21,22)/b20-10+

InChI Key

MADOWIHVMCLFJO-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-(1H-indol-3-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammation or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • NMR Data : The ¹H-NMR spectra of these compounds typically show signals for indole NH (~10–12 ppm), hydrazone NH (~8–9 ppm), and aromatic protons. The 4-fluorophenyl derivative would exhibit a distinct doublet for the fluorine-coupled aromatic protons (~7.5–8.0 ppm), as seen in analogs like MMINA .
  • Melting Points: Derivatives with electron-withdrawing groups (e.g., NO₂, F) often exhibit higher melting points due to increased intermolecular interactions. For instance, MMINA’s nitro group may contribute to stronger dipole-dipole forces compared to methoxy-substituted analogs .

Pharmacokinetic and Toxicity Profiles

  • MMINA : Exhibited favorable pharmacokinetics in rats, with a half-life of 6–8 hours and low hepatotoxicity at therapeutic doses .
  • Methoxy Derivatives : Higher lipophilicity (e.g., 3p ) may improve blood-brain barrier penetration but increase ulcerogenic risk compared to polar substituents like fluorine .

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H15FN4O
  • Molecular Weight : 300.32 g/mol
  • IUPAC Name : this compound

The compound features a hydrazone linkage, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.6 µg/mLInhibition of cell wall synthesis
Escherichia coli31.2 µg/mLDisruption of membrane integrity
Candida albicans62.5 µg/mLInhibition of biofilm formation

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation.

Cell Line IC50 (µM) Effect
A549 (lung cancer)49.85Induces apoptosis
MCF-7 (breast cancer)32.0Inhibits proliferation
HeLa (cervical cancer)45.0Cell cycle arrest

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, causing structural damage.
  • Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that it may interact with mitochondrial pathways, enhancing the release of pro-apoptotic factors.

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their biological activities. One derivative exhibited an MIC of 0.004 mg/mL against E. coli, significantly outperforming traditional antibiotics like ampicillin .

Another study demonstrated that the compound effectively inhibited tumor growth in xenograft models, showing a reduction in tumor size by approximately 60% compared to controls after treatment for four weeks .

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